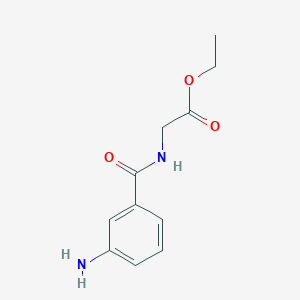
Ethyl (3-aminobenzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-aminobenzoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group attached to the glycine moiety and a 3-aminobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-aminobenzoyl)glycinate typically involves the reaction of 3-aminobenzoic acid with ethyl glycinate. One common method is the use of peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide coupling techniques, utilizing automated synthesizers and optimized reaction conditions to achieve high efficiency and scalability. The use of phase-transfer catalysis (PTC) can also be employed to enhance the reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (3-aminobenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in organic solvents.
Major Products:
- Oxidation products: Nitro derivatives.
- Reduction products: Alcohol derivatives.
- Substitution products: Various esters and amides depending on the substituent used .
Aplicaciones Científicas De Investigación
Ethyl (3-aminobenzoyl)glycinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (3-aminobenzoyl)glycinate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Similar Compounds:
Ethyl glycinate hydrochloride: A simpler glycine derivative used in peptide synthesis.
N-(Diphenylmethylene)glycine ethyl ester: Another glycine derivative with different functional groups.
Menthol glycinates: Used as cooling agents and have different applications compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both the 3-aminobenzoyl and glycine moieties. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl 2-[(3-aminobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3,(H,13,15) |
Clave InChI |
DQUUSYZWGUOJSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




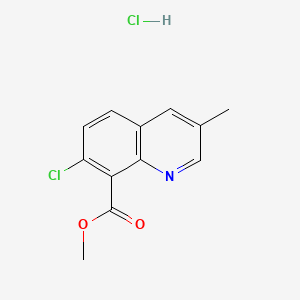
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
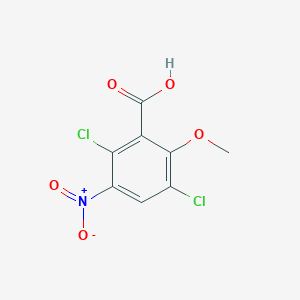
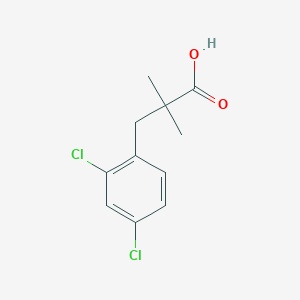
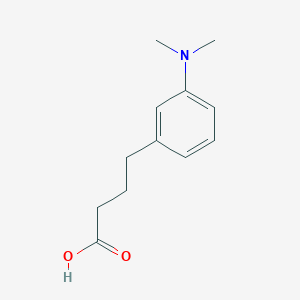
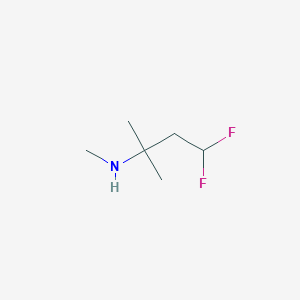
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
